molecular formula C25H26O6 B11305690 10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11305690
M. Wt: 422.5 g/mol
InChI Key: INAWCEXECMPPAV-UHFFFAOYSA-N
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Description

10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyranochromene core, which is fused with a chromene ring, and it features various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a chromene intermediate, followed by the introduction of the butyl and dimethoxyphenyl groups through alkylation and aromatic substitution reactions. The final step often involves cyclization to form the pyranochromene structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the phenyl ring, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like nitro or amino groups onto the phenyl ring.

Scientific Research Applications

10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity of pyranochromenes and their derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer, antibacterial, and anti-inflammatory effects.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)butyric acid
  • 10-(2,4-Dimethoxyphenyl)-5-hydroxy-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

Compared to similar compounds, 10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its specific substitution pattern and the presence of the butyl group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C25H26O6/c1-5-6-7-16-12-22(27)30-21-10-14(2)23-17(26)13-19(31-25(23)24(16)21)15-8-9-18(28-3)20(11-15)29-4/h8-12,19H,5-7,13H2,1-4H3

InChI Key

INAWCEXECMPPAV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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